molecular formula C14H14F3NO3S2 B2605709 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1448070-24-3

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2605709
CAS RN: 1448070-24-3
M. Wt: 365.39
InChI Key: SKMICTUUBYGFCV-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as MTSET, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely studied due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives for Biological Activities : A study focused on synthesizing a series of novel benzenesulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed promising results, with one derivative exhibiting significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, suggesting a potential for therapeutic applications (Küçükgüzel et al., 2013).

  • Copolymerization Applications : Another study reported the use of benzenesulfonamide derivatives in the copolymerization of acrylates with ethene, showcasing the role of these compounds in producing high molecular weight polymers. This indicates their potential utility in the materials science field, especially for creating new polymer materials with specific properties (Skupov et al., 2007).

  • Antiproliferative Activity : Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives explored their potential as antiproliferative agents against various tumor cell lines. One compound showed high antiproliferative activity, suggesting the possibility of developing new anticancer agents from benzenesulfonamide-based compounds (Motavallizadeh et al., 2014).

Chemical Properties and Reactions

  • Desulfurization Processes : A study demonstrated the anodic desulfurization of S-arylthiobenzoates mediated by triarylamine, leading to the synthesis of corresponding methyl esters and amides. This highlights the chemical versatility and reactivity of benzenesulfonamide derivatives in electrochemical reactions, offering a method for preparing esters and amides from thiobenzoate derivatives (Shen et al., 2006).

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S2/c1-21-13(10-5-6-22-9-10)8-18-23(19,20)12-4-2-3-11(7-12)14(15,16)17/h2-7,9,13,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMICTUUBYGFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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